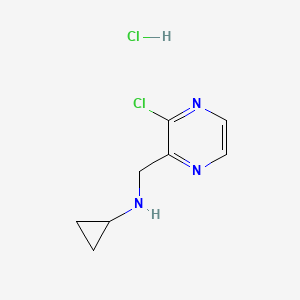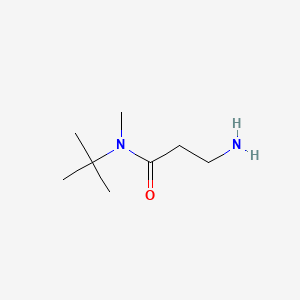
6-乙酰丙基-N-甲基-二氢脱卡林
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid isolated from the roots of the plant Zanthoxylum riedelianum . This compound is part of a class of natural products known for their diverse biological activities and complex structures.
科学研究应用
6-Acetonyl-N-methyl-dihydrodecarine has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, contributing to the understanding of benzophenanthridine alkaloids.
准备方法
6-Acetonyl-N-methyl-dihydrodecarine is typically isolated from natural sources, specifically from the roots of Zanthoxylum riedelianum . The isolation process involves several steps, including extraction with organic solvents such as methanol and methylene chloride, followed by purification using techniques like liquid column chromatography on silica gel . The structure of the compound is confirmed using various spectroscopic methods, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
6-Acetonyl-N-methyl-dihydrodecarine undergoes various chemical reactions typical of benzophenanthridine alkaloids. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
作用机制
The mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
相似化合物的比较
6-Acetonyl-N-methyl-dihydrodecarine is compared with other benzophenanthridine alkaloids, such as:
- 6-Acetonyldihydrochelerythrine
- 6-Acetonyldihydroavicine These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of 6-Acetonyl-N-methyl-dihydrodecarine lies in its specific acetonyl and N-methyl substitutions, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
1-(2-hydroxy-1-methoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-12(25)8-17-21-14(6-7-18(26)23(21)27-3)15-5-4-13-9-19-20(29-11-28-19)10-16(13)22(15)24(17)2/h4-7,9-10,17,26H,8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGZOZDCCIQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2=C(C=CC(=C2OC)O)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019939 |
Source


|
| Record name | 6-Acetonyl-N-methyl-dihydrodecarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253740-09-8 |
Source


|
| Record name | 6-Acetonyl-N-methyl-dihydrodecarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 6-acetonyl-N-methyl-dihydrodecarine, and where was it discovered?
A1: 6-Acetonyl-N-methyl-dihydrodecarine is a novel benzophenanthridine alkaloid. It was isolated from the roots of Zanthoxylum riedelianum, alongside other compounds like lupeol, 6-acetonyldihydrochelerythrine, and 6-acetonyldihydroavicine. []
Q2: How was the structure of 6-acetonyl-N-methyl-dihydrodecarine determined?
A2: The study utilized a combination of spectroscopic techniques to elucidate the structure of 6-acetonyl-N-methyl-dihydrodecarine. These techniques included infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional NMR experiments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)

